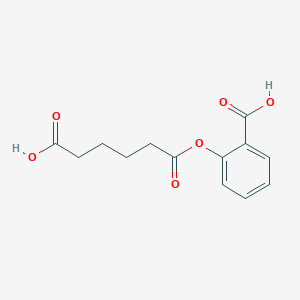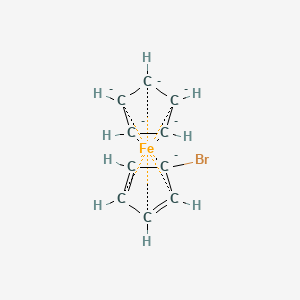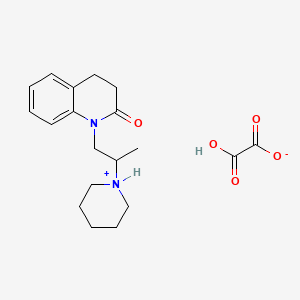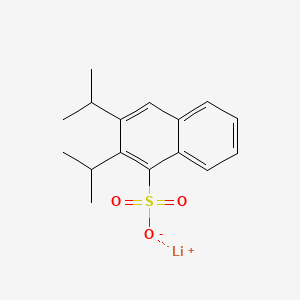
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is an organic compound that features a nitropyridine moiety attached to a malonic acid dibenzyl ester framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 5-nitropyridine-2-boronic acid with malonic acid dibenzyl ester under specific conditions to yield the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids from the ester groups.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The malonic acid ester moiety can also participate in reactions that modify its activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitropyridine-2-boronic acid: Shares the nitropyridine moiety but lacks the malonic acid ester group.
2-(5-Nitropyridin-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of malonic acid ester.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring, used in various medicinal applications.
Uniqueness
2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is unique due to its combination of a nitropyridine moiety with a malonic acid dibenzyl ester framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and potential pharmacological research .
Propriétés
Formule moléculaire |
C22H18N2O6 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
dibenzyl 2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-16-7-3-1-4-8-16)20(19-12-11-18(13-23-19)24(27)28)22(26)30-15-17-9-5-2-6-10-17/h1-13,20H,14-15H2 |
Clé InChI |
KNLBMUYPQPVHFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
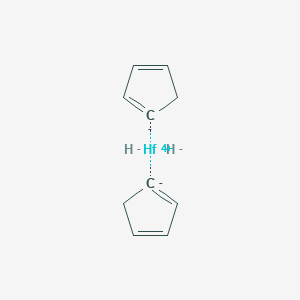

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
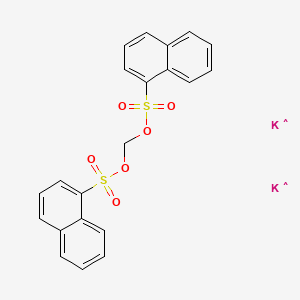
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

